![molecular formula C24H24ClN5O B2691668 2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902336-74-7](/img/structure/B2691668.png)
2-(4-(3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural features, including a pyrazolo[1,5-a]pyrimidine core, a phenyl group, a piperazine ring, and an ethanol group . These features suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrimidine core, the phenyl group, and the piperazine ring. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its specific chemical structure. These properties could be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been synthesized and studied for its structural properties. For example, Wang Jin-peng (2013) optimized the synthesis process, achieving an 88.5% yield under specified conditions, confirming the compound's structure via technological parameters such as raw material ratio, reaction time, and temperature optimization (Wang Jin-peng, 2013).
Pharmacological Potentials
Research has explored the compound's base structure for various pharmacological applications, focusing on antimicrobial and anticancer potentials. For instance, studies have synthesized derivatives that showed variable and modest activity against bacteria and fungi, highlighting the compound's potential as a basis for developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Anticancer and Anti-inflammatory Properties
The compound's derivatives have been investigated for their anticancer and anti-inflammatory activities, indicating some compounds' effectiveness against tumor cell lines and inflammation, which points towards their potential therapeutic uses (R. Aggarwal et al., 2014).
Molecular Mechanism Insights
Studies have also delved into the molecular mechanisms, such as the effect of tertiary amino alcohols derived from the compound on tumor DNA methylation processes, providing insights into its potential mechanism of action in therapeutic contexts (N. Hakobyan et al., 2020).
Kinetic Studies
Further, the compound has been involved in studies examining kinetics and mechanisms of reactions with alicyclic amines, contributing to a broader understanding of its chemical behavior and potential for further chemical modifications (E. Castro et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c25-20-8-6-18(7-9-20)21-17-26-30-23(29-12-10-28(11-13-29)14-15-31)16-22(27-24(21)30)19-4-2-1-3-5-19/h1-9,16-17,31H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIKIUKKCFXAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

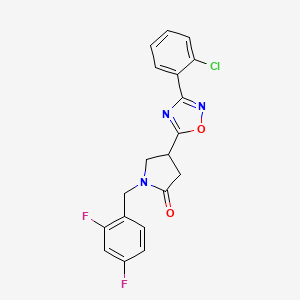
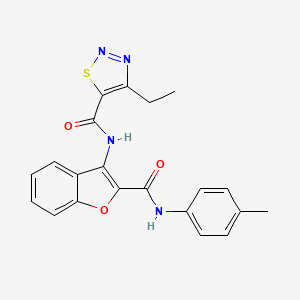
![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
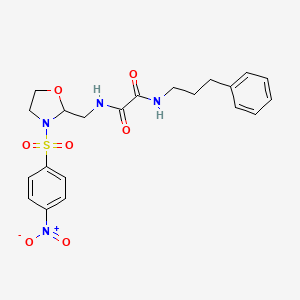
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)
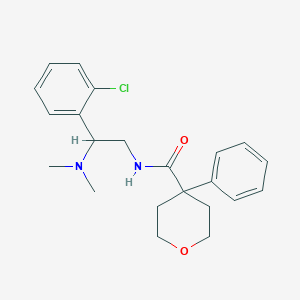

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)
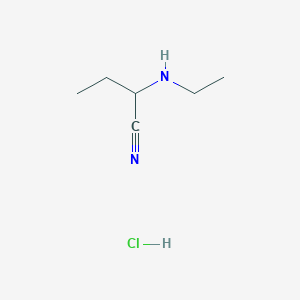
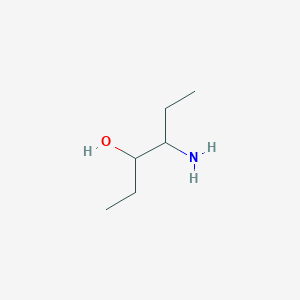
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2691608.png)